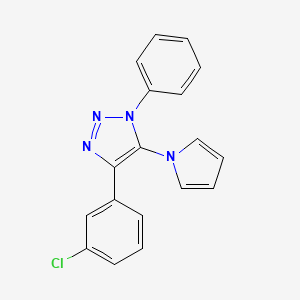

![molecular formula C17H24N4O4 B2740369 Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate CAS No. 2411640-65-6](/img/structure/B2740369.png)

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

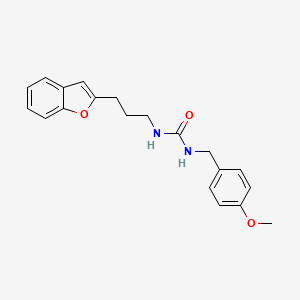

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H24N4O4 . It has a molecular weight of 348.4 . The compound is recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N4O4/c1-16(2,3)24-14(22)19-21(15(23)25-17(4,5)6)12-7-9-20-10-8-18-13(20)11-12/h7-11H,1-6H3,(H,19,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including our compound, can undergo various chemical reactions. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has been reported . This reaction tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate plays a role in the development of novel fluorescence sensors for detecting hydrazine, a compound of interest due to its wide usage and potential health impacts. A study demonstrated the synthesis of a sensor that selectively detects hydrazine in aqueous environments by forming a pyrazole through the reaction of the carbonyl group in the sensor with hydrazine, leading to fluorescent turn-on signaling (Liu Li et al., 2018).

Catalytic Applications

Research into water oxidation catalysis highlighted the use of di-tert-butyl-based compounds as part of a series of well-organized dinuclear complexes. These complexes, characterized by various techniques, showed significant potential in oxygen evolution reactions, indicating their importance in catalytic processes related to energy and environmental applications (R. Zong & R. Thummel, 2005).

Synthesis of Organic Molecules

Di-tert-butyl derivatives have been employed as synthons in the β-aminoethylation of organic electrophiles. This showcases their versatility in the synthesis of complex organic molecules, including natural products and potential therapeutic agents. The use of di-tert-butyl ethynylimidodicarbonate demonstrates the potential of these compounds in organic synthesis, offering a flexible approach to installing ethyleneamine groups in a variety of molecular frameworks (Ramsay E. Beveridge et al., 2020).

Arylation of Imidazoheterocycles

The compound's structure, featuring an imidazo[1,2-a]pyridine ring, makes it a candidate for metal-free arylation processes. Such arylation reactions have been achieved at room temperature under ambient air conditions, demonstrating the compound's utility in synthesizing disubstituted imidazopyridines and imidazothiazoles with high yields. This method underscores the efficiency and environmental friendliness of using aryl hydrazine as an arylating agent in organic synthesis (S. Jana et al., 2018).

Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine, such as this compound, have been explored for their potential antimicrobial properties. Synthesis and testing of various derivatives have indicated promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (G. Turan-Zitouni et al., 2001).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including our compound, have been recognized for their wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthetic methods, investigating their biological activities, and developing them into potential therapeutic agents.

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, have been known to interact with a variety of biological targets .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways .

Result of Action

Imidazole-containing compounds have been reported to exhibit a range of biological activities .

Eigenschaften

IUPAC Name |

tert-butyl N-imidazo[1,2-a]pyridin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c1-16(2,3)24-14(22)19-21(15(23)25-17(4,5)6)12-7-9-20-10-8-18-13(20)11-12/h7-11H,1-6H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDIYJPXIBTYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C1=CC2=NC=CN2C=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)